molecular formula C7H3BrClN B136228 4-Bromo-2-chlorobenzonitrile CAS No. 154607-01-9

4-Bromo-2-chlorobenzonitrile

Cat. No. B136228
M. Wt: 216.46 g/mol
InChI Key: AYQBMZNSJPVADT-UHFFFAOYSA-N
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Description

4-Bromo-2-chlorobenzonitrile is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of bromine and chlorine substituents on a benzonitrile ring, which significantly influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, 4-Bromo-2-chlorotoluene was synthesized from 4-bromo-2-nitrotoluene through a series of reactions including reduction, diazotization, and the Sandmeyer reaction, achieving an overall yield of 68% . Similarly, a green synthesis approach was reported for a Schiff base compound related to 4-Bromo-2-chlorobenzonitrile, which was synthesized through a mechanochemical method, highlighting an environmentally friendly alternative .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-chlorobenzonitrile and its derivatives has been a subject of interest. For example, the crystal structure of a related compound, 4-bromo-2,6-dichlorobenzonitrile, revealed a short distance between the nitrogen and bromine atoms in adjacent molecules, indicating a potential interaction between the Lewis base (CN) and the Lewis acid (Br) . Additionally, the crystal structure of another derivative showed that the chlorophenyl rings were inclined at about 60° to the naphthoquinone ring system to reduce electronic repulsion .

Chemical Reactions Analysis

The reactivity of compounds similar to 4-Bromo-2-chlorobenzonitrile has been studied through various chemical reactions. For instance, 4-chlorobenzonitrile oxide underwent 1,3-dipolar cycloaddition with different dipolarophiles, leading to new cycloadducts . The reactivity and regiochemistry of these reactions were investigated using theoretical methods, providing insights into the influence of the substituents on the reaction outcomes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-chlorobenzonitrile derivatives have been elucidated through various analyses. The crystal packing of o-chloro- and o-bromobenzonitrile showed similar arrangements despite differences in crystallography, involving interactions such as X...N and weak C-H...X hydrogen bonds . The urease inhibitory activity and antioxidant potential of a Schiff base derivative were also assessed, demonstrating its potential application in medicine and agriculture .

Scientific Research Applications

If you have more specific information about the context in which “4-Bromo-2-chlorobenzonitrile” is being used, I might be able to provide more detailed information. Alternatively, if you’re interested in the general properties and safety information for this compound, I can provide that. For example, it’s known that this compound has a molecular formula of C7H3BrClN, a molecular weight of 216.46 g/mol, and its structure includes a benzene ring with bromine, chlorine, and nitrile substituents .

  • Agriculture

    • This compound is also used in the synthesis of fungicides and herbicides .
    • The methods of application would involve incorporating the synthesized product into a suitable formulation for application to crops .
    • The outcomes would be the control of fungal diseases and weeds, thereby improving crop yields .
  • Organic Synthesis

    • 4-Bromo-2-chlorobenzonitrile is used as an intermediate in organic synthesis .
    • It can be prepared by a two-step reaction of reacting 4-bromo-2-chlorobenzaldehyde and sodium cyanide in aqueous solution .
    • The outcomes of these reactions are new organic compounds that can be used in further reactions .
  • Agrochemical Industry

    • 4-Bromo-2-chlorobenzonitrile is widely used in the agrochemical industry as a key intermediate in the synthesis of various pesticides and herbicides .
    • The compound is used in the production of fungicides, insecticides, and herbicides that are used to protect crops from pests and diseases .
    • The methods of application would involve incorporating the synthesized product into a suitable formulation for application to crops .
    • The outcomes would be the control of pests and diseases, thereby improving crop health and yields .
  • Transition Metal Complexes

    • 4-Bromo-2-chlorobenzonitrile can be used as a ligand in transition metal complexes .
    • The methods of application would involve reacting the compound with a suitable transition metal under controlled conditions .
    • The outcomes would be new transition metal complexes that can be used in further reactions .
  • Chemical Industry

    • This compound is used in the chemical industry for the production of other chemicals .
    • The methods of application would involve reacting the compound with other chemicals under controlled conditions .
    • The outcomes would be new chemical compounds that can be used in a variety of applications .

Safety And Hazards

4-Bromo-2-chlorobenzonitrile is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-bromo-2-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQBMZNSJPVADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426651
Record name 4-Bromo-2-chlorobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chlorobenzonitrile

CAS RN

154607-01-9
Record name 4-Bromo-2-chlorobenzonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-chlorobenzonitrile
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Record name 4-Bromo-2-chlorobenzonitrile
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Record name 4-bromo-2-chlorobenzonitrile
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Record name 4-Bromo-2-chlorobenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
M Palucki, JP Wolfe, SL Buchwald - Journal of the American …, 1997 - ACS Publications
… transformation, the reaction of 4-bromo-2-chlorobenzonitrile was examined under both the Pd-… The Pd-catalyzed reaction of 4-bromo-2-chlorobenzonitrile with cyclohexanol, NaOtBu or …
Number of citations: 273 pubs.acs.org
D Haddenham, L Pasumansky, J DeSoto… - The Journal of …, 2009 - ACS Publications
… For example, treatment of 4-bromo-2-chlorobenzonitrile with 2 equiv of BH 2 N(iPr) 2 for 5 h at 25 C provides 4-bromo-2-chlorobenzylamine in 99% yield. Both aromatic and aliphatic …
Number of citations: 119 pubs.acs.org
S Karlsson, H Sörensen, SM Andersen… - … Process Research & …, 2016 - ACS Publications
… The Negishi coupling (13) of commercially available 4-bromo-2-chlorobenzonitrile and benzylzinc bromide was found to furnish the homocoupled dimer 3,3′-dichlorobiphenyl-4,4′-…
Number of citations: 10 pubs.acs.org
K Aikawa, M Asano, K Ono, N Habuka, J Yano… - Bioorganic & medicinal …, 2017 - Elsevier
… A test tube was charged with 4-bromo-2-chlorobenzonitrile (615 mg, 2.73 mmol), 4b (423 mg, 3.27 mmol), Xantphos (241 mg, 409 μmol), Pd 2 (dba) 3 (125 mg, 136 μmol), Cs 2 CO 3 (…
Number of citations: 37 www.sciencedirect.com
J Rayadurgam, S Sana, M Sasikumar… - Organic Chemistry …, 2021 - pubs.rsc.org
… The reaction between boronate ester 33 and 4-bromo-2-chlorobenzonitrile 34, using Pd(OAc) 2 (0.7 mol%), PPh 3 (2.4 mol%), and K 2 CO 3 as a base in a mixture of water–MeCN as a …
Number of citations: 86 pubs.rsc.org
B Du, X Jiang, P Sun - The Journal of Organic Chemistry, 2013 - ACS Publications
A palladium-catalyzed ortho-halogenation (I, Br, Cl) of arylnitrile is described. The optimal reaction conditions were identified after examining various factors such as catalyst, additive, …
Number of citations: 140 pubs.acs.org
F Giordanettoa, D Pettersena, I Starkea, P Nordberga… - pstorage-acs-6854636.s3 …
… To a flask was added 4-bromo-2-chlorobenzonitrile (1 g, 4.62 mmol) and Pd(PPh3)4 (0.214 g, 0.18 mmol) followed by THF (20 mL). The solution was put under nitrogen atmosphere …
J Yu, P Zhou, M Hu, L Yang, G Yan, R Xu… - European Journal of …, 2019 - Elsevier
… (tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.6 g, 5.8 mmol) and commercially available 4-bromo-2-chlorobenzonitrile (1.0 g, 4.6 mmol) …
Number of citations: 18 www.sciencedirect.com
R Elancheran, K Saravanan, B Choudhury… - Medicinal Chemistry …, 2016 - Springer
Antiandrogens are a novel class of anticancer agents that inhibit cancer cell proliferation and induce apoptosis in various cell lines. To find the lead compound from the …
Number of citations: 28 link.springer.com
Z Yin, W Hu, W Zhang, H Konno, H Moriwaki, K Izawa… - Amino Acids, 2020 - Springer
… started from the commercially available 4-bromo-2-chlorobenzonitrile (Yu et al. 2019). Pd-catalyzed Suzuki coupling reaction of 4-bromo-2-chlorobenzonitrile with boric ester 51 at 40 C …
Number of citations: 31 link.springer.com

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